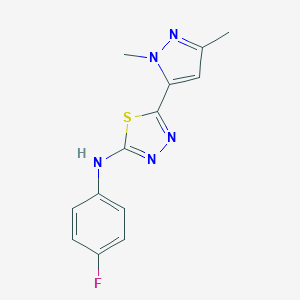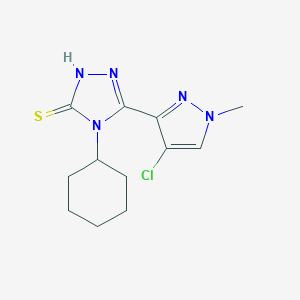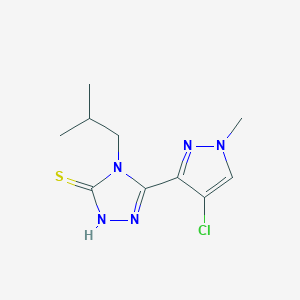
5-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine, commonly known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiadiazole derivative and is primarily used as a feed additive for livestock, particularly for aquaculture. However, its potential applications extend beyond this, and it has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DMPT is not fully understood. However, it has been suggested that DMPT may act through the regulation of various metabolic pathways in the body. It has been shown to increase the expression of genes involved in glucose and lipid metabolism, which may contribute to its effects on growth and feed efficiency in livestock.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects. In livestock, DMPT has been shown to improve feed intake, growth rate, and feed efficiency. It has also been shown to increase the expression of genes involved in glucose and lipid metabolism. In vitro studies have suggested that DMPT may have anti-cancer properties by inhibiting cell proliferation and inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMPT in lab experiments include its potential applications in various fields, including agriculture, medicine, and environmental science. It also has a relatively low toxicity and is easy to synthesize. However, the limitations of using DMPT in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of DMPT. In agriculture, further research is needed to determine the optimal dosage and duration of DMPT supplementation for livestock. In medicine, further studies are needed to determine the potential anti-cancer properties of DMPT and its mechanism of action. In environmental science, further research is needed to determine the effectiveness of DMPT as a soil fumigant and its potential impact on the environment.
Conclusion:
In conclusion, DMPT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been studied for its various biochemical and physiological effects and has shown potential as a feed additive for livestock, an anti-cancer agent, and a soil fumigant. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
DMPT can be synthesized through a multi-step process involving the reaction of pyrazole, 4-fluoroaniline, and thiocarbonyldiimidazole. The reaction mixture is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
DMPT has been extensively studied for its various applications in scientific research. It has been found to have potential applications in the fields of agriculture, medicine, and environmental science. In agriculture, DMPT has been used as a feed additive for livestock as it has been shown to improve feed intake, growth rate, and feed efficiency. In medicine, DMPT has been studied for its potential use as an anti-cancer agent due to its ability to inhibit cell proliferation and induce apoptosis. In environmental science, DMPT has been studied for its potential use as a soil fumigant to control soil-borne pests and diseases.
Propiedades
Fórmula molecular |
C13H12FN5S |
|---|---|
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
5-(2,5-dimethylpyrazol-3-yl)-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H12FN5S/c1-8-7-11(19(2)18-8)12-16-17-13(20-12)15-10-5-3-9(14)4-6-10/h3-7H,1-2H3,(H,15,17) |
Clave InChI |
JYRIENRENJWKGK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C2=NN=C(S2)NC3=CC=C(C=C3)F)C |
SMILES canónico |
CC1=NN(C(=C1)C2=NN=C(S2)NC3=CC=C(C=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279854.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279855.png)
![5-[(3,5-dimethylpyrazol-1-yl)methyl]-~{N}-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B279858.png)
![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide](/img/structure/B279861.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
![3-[(4-chlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B279868.png)
![ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279869.png)
![3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide](/img/structure/B279870.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279871.png)

![4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide](/img/structure/B279876.png)

